Pterin-6-Carboxylic Acid (CAS 948-60-7) is a heterocyclic compound belonging to the pteridine family, distinguished by a carboxylic acid group at the 6-position of the core pterin structure. This functional group is not merely a minor modification; it imparts specific acidic properties and serves as a critical reactive handle, making the compound a key precursor in the synthesis of folate analogs and other complex derivatives. It is also a well-characterized photodegradation product of folic acid, frequently used as an analytical standard in stability and metabolic studies.
Direct substitution of Pterin-6-Carboxylic Acid with unsubstituted pterin or other close analogs will lead to process and application failure. The C6-carboxylic acid group is the primary site for covalent modification, such as amide bond formation required for synthesizing folate analogs; unsubstituted pterin lacks this essential reactivity. Furthermore, this group dictates the compound's unique pH-dependent solubility, coordination chemistry, and electronic properties, which differ significantly from the parent pterin. For applications requiring specific conjugation, controlled solubility in aqueous alkaline media, or precisely tuned redox/photophysical behavior, Pterin-6-Carboxylic Acid is non-interchangeable.
Pterin-6-Carboxylic Acid is an essential building block for constructing folate analogs and other bioconjugates. [cite: REFS-1] Its carboxylic acid function is the required chemical handle for standard amide coupling reactions with amine-containing molecules (e.g., p-aminobenzoyl-L-glutamic acid) to form the complete folate structure. Unsubstituted pterin lacks any functional group at the C6 position, making it chemically incompatible with this critical synthesis step.
| Evidence Dimension | Chemical reactivity for amide coupling |
| Target Compound Data | Contains a reactive carboxylic acid group at the C6 position, enabling amide bond formation. |
| Comparator Or Baseline | Unsubstituted Pterin: Contains a hydrogen atom at the C6 position, which is unreactive towards standard amide coupling conditions. |
| Quantified Difference | Qualitatively absolute; Pterin-6-Carboxylic Acid is reactive while Pterin is inert in this specific transformation. |
| Conditions | Standard peptide or amide coupling synthesis protocols (e.g., using carbodiimide activators like EDC). |
For any project requiring the synthesis of custom folate-based molecules, this compound is the necessary starting material, not an optional one.
The electron-withdrawing carboxylic acid group at the C6 position modifies the electronic structure of the pterin ring, directly impacting its reactivity in redox processes. In a direct comparison using pulse radiolysis, the reaction rate of Pterin-6-Carboxylic Acid with the CO2˙⁻ radical anion was 2.5 times slower than that of unsubstituted pterin, demonstrating a significant attenuation of reactivity. [cite: REFS-1]
| Evidence Dimension | Second-order reaction rate constant (k) with CO2˙⁻ radical |
| Target Compound Data | 1.7 x 10⁸ dm³ mol⁻¹ s⁻¹ |
| Comparator Or Baseline | Unsubstituted Pterin: 4.25 x 10⁸ dm³ mol⁻¹ s⁻¹ (calculated from 2.5x factor) |
| Quantified Difference | 2.5x slower reaction rate |
| Conditions | Pulse radiolysis at pH 7. |
This altered redox potential is critical for developing electrochemical sensors, redox mediators, or studying oxidative stress pathways where reaction kinetics must be precisely controlled.
Pterin-6-Carboxylic Acid offers a distinct advantage in processability due to its pH-dependent solubility. While it is practically insoluble in neutral water, it becomes soluble in dilute alkaline solutions such as 0.01 M NaOH. [cite: REFS-1] This allows for straightforward handling, purification, and formulation by simple pH adjustment, a property not available to many other pterin derivatives which exhibit poor solubility across a wide pH range. [cite: REFS-2]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Slightly soluble in 0.01 M NaOH (pH ~12); practically insoluble in neutral water. |
| Comparator Or Baseline | Pterins (general): Typically described as soluble only in organic solvents like DMSO and poorly soluble in water. |
| Quantified Difference | Enables aqueous-based processing under mild alkaline conditions, avoiding organic solvents. |
| Conditions | Aqueous solution at 22°C. |
This property simplifies workflows, reduces the need for harsh organic solvents, and enables its use in aqueous-based biological assays or formulation development.
The electronic perturbation from the C6-carboxyl group causes a measurable shift in the compound's light absorption properties compared to the parent pterin. In a direct comparison, the primary UV absorption maximum of Pterin-6-Carboxylic Acid is red-shifted by 14 nm relative to unsubstituted pterin. [cite: REFS-1] This distinct spectral signature allows for selective detection in mixtures and provides a different starting point for designing photosensitizers or fluorescent labels.
| Evidence Dimension | UV-Visible Absorption Maximum (λmax) |
| Target Compound Data | ~288 nm |
| Comparator Or Baseline | Unsubstituted Pterin: ~274 nm |
| Quantified Difference | 14 nm red-shift |
| Conditions | pH 6, 10mM phosphate buffer. |
For applications requiring specific wavelength excitation, such as in fluorescence-based assays or photoredox catalysis, this defined spectral shift makes it a more suitable choice than unsubstituted pterin.
Leveraging its unique carboxylic acid handle, this compound is the designated starting material for synthesizing folate derivatives for targeted drug delivery systems. The carboxyl group allows for reliable amide coupling to linkers and active pharmaceutical ingredients, a route unavailable with unsubstituted pterin. [cite: REFS-1]
The defined, pH-dependent solubility profile enables the creation of formulations that are soluble under mild alkaline conditions but can be precipitated by neutralization. [cite: REFS-2] This is advantageous for purification, drug loading, or creating pH-responsive hydrogels or coatings where pterin's general insolubility would be prohibitive.
The attenuated redox reactivity compared to pterin allows for its use in electrochemical systems where a specific, less reactive potential is required to avoid interference from other species. [cite: REFS-3] This enables the design of more selective sensors for metabolites or oxidative stress markers.
The carboxylate group provides a strong, directional binding site for metal ions, complementing the N- and O-donors on the pterin ring. This makes it a valuable ligand for constructing novel coordination polymers or MOFs with specific photophysical or catalytic properties, offering structural control that unsubstituted pterin cannot provide. [cite: REFS-4]